![molecular formula C16H12FNO6 B6410597 2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-4-nitrobenzoic acid, 95% CAS No. 1261985-62-9](/img/structure/B6410597.png)
2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-4-nitrobenzoic acid, 95%
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Overview
Description
2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-4-nitrobenzoic acid, 95% (2-FENPA) is a type of organic compound with a wide range of applications in scientific research. It is a derivative of benzoic acid and is used as a reagent for various biochemical and physiological experiments.
Scientific Research Applications
2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-4-nitrobenzoic acid, 95% has a wide range of applications in scientific research. It is used to study the chemical reactivity of various organic compounds, as well as their interactions with other molecules. It is also used to study the molecular structure of proteins, as well as their interactions with other molecules. Additionally, 2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-4-nitrobenzoic acid, 95% is used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, antifungal agents, and antibiotics.
Mechanism of Action
2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-4-nitrobenzoic acid, 95% acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins. By blocking the activity of COX-2, 2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-4-nitrobenzoic acid, 95% prevents the production of prostaglandins, which are inflammatory mediators. This inhibition of COX-2 leads to a decrease in inflammation, which can be beneficial in treating a variety of conditions.
Biochemical and Physiological Effects
2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-4-nitrobenzoic acid, 95% has been shown to have anti-inflammatory, analgesic, and antipyretic effects. In addition, it has been shown to reduce the production of cytokines, which are molecules involved in inflammation. Furthermore, 2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-4-nitrobenzoic acid, 95% has been shown to inhibit the activity of the enzyme 5-lipoxygenase (5-LOX), which is responsible for the production of leukotrienes. Leukotrienes are inflammatory mediators which are involved in the pathogenesis of various diseases, such as asthma and arthritis.
Advantages and Limitations for Lab Experiments
2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-4-nitrobenzoic acid, 95% has many advantages for lab experiments. It is relatively easy to synthesize, and it is relatively stable in aqueous solutions. Furthermore, it is relatively non-toxic and has a low cost. However, there are some limitations to using 2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-4-nitrobenzoic acid, 95% in lab experiments. It is not suitable for use in long-term experiments due to its instability in aqueous solutions. Additionally, it is not suitable for use in experiments involving high temperatures, as it is prone to decomposition at higher temperatures.
Future Directions
There are many potential future directions for research involving 2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-4-nitrobenzoic acid, 95%. One potential direction is to further study its anti-inflammatory and analgesic effects. Additionally, further research could be done to explore its potential applications in the treatment of various diseases, such as asthma and arthritis. Furthermore, research could be done to explore its potential use in the synthesis of new pharmaceuticals. Finally, research could be done to explore the mechanisms of action of 2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-4-nitrobenzoic acid, 95% and its potential interactions with other molecules.
Synthesis Methods
2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-4-nitrobenzoic acid, 95% is synthesized from the reaction of 4-nitrobenzoic acid and 3-fluoro-4-ethoxycarbonylphenyl bromide. The reaction takes place in a solvent of dimethylformamide (DMF) at a temperature of 70-80°C. The reaction is usually completed within two hours, but the concentration of 2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-4-nitrobenzoic acid, 95% can be increased by further refluxing. The reaction produces a white-yellow solid which can be purified by recrystallization in ethanol.
properties
IUPAC Name |
2-(4-ethoxycarbonyl-3-fluorophenyl)-4-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO6/c1-2-24-16(21)12-5-3-9(7-14(12)17)13-8-10(18(22)23)4-6-11(13)15(19)20/h3-8H,2H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFZYJUCUIAXCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50691962 |
Source
|
Record name | 4'-(Ethoxycarbonyl)-3'-fluoro-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50691962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-4-nitrobenzoic acid | |
CAS RN |
1261985-62-9 |
Source
|
Record name | 4'-(Ethoxycarbonyl)-3'-fluoro-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50691962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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